2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid
Description
This compound features a 4-fluorophenylmethyl group linked via a carbamoyl moiety to a methylsulfanyl acetic acid backbone. Its molecular formula is inferred as C₁₁H₁₂FNO₃S, with a molar mass of approximately 271.28 g/mol.
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c12-9-3-1-8(2-4-9)5-13-10(14)6-17-7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGWUUDFZHLDST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid, also known by its chemical identifiers such as CAS number 564482-79-7, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is classified under glutamic acid derivatives, characterized by the presence of a 4-fluorophenyl group and a sulfanyl acetic acid moiety. Its IUPAC name is (2S)-2-({[(1R)-1-carboxy-2-{[(4-fluorophenyl)methyl]sulfanyl}ethyl]carbamoyl}amino)pentanedioic acid. The molecular structure can be represented as follows:
- Molecular Formula : C16H19FN2O7S
- InChI Key : IDTMSHGCAZPVLC-RYUDHWBXSA-N
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its anti-inflammatory and potential anticancer properties. Below are detailed findings from various studies:
Anti-Inflammatory Activity
Research indicates that compounds with structural similarities to this compound exhibit significant anti-inflammatory effects. For instance, dual inhibitors of p38 MAPK and PDE4 demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels in preclinical models, suggesting a similar mechanism may be applicable to this compound .
Anticancer Potential
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have reported that derivatives with similar scaffolds can inhibit various cancer cell lines, including those resistant to traditional therapies. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can enhance anticancer efficacy .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.
- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations:
- Functional Group Impact : Sulfonyl groups (e.g., in CAS 1016777-89-1) increase acidity (pKa <3.0) due to electron-withdrawing effects, whereas sulfanyl groups (thioethers) exhibit milder acidity (pKa ~3.6–4.5) .
- Stability : Carbamoyl-linked compounds (target and CAS 338421-43-5) are more hydrolytically stable than ester analogs but less stable than sulfonamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
